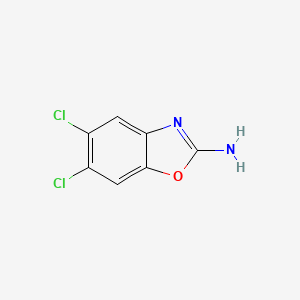

5,6-dichloro-1,3-benzoxazol-2-amine

Description

Structural Classification and Significance of Benzoxazole (B165842) Derivatives in Heterocyclic Chemistry

Benzoxazole is classified as a bicyclic aromatic heterocycle, comprising a benzene (B151609) ring fused to an oxazole (B20620) ring. This core structure is a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity, making it a privileged scaffold in medicinal chemistry. researchgate.net The aromaticity of the benzoxazole system imparts relative stability, while the presence of nitrogen and oxygen heteroatoms creates reactive sites for functionalization, allowing for the synthesis of a diverse array of derivatives.

Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.nettsijournals.com This broad pharmacological profile has made the benzoxazole nucleus a foundational component in the development of numerous therapeutic agents. researchgate.net Their ability to mimic the structure of naturally occurring nucleic bases, such as adenine (B156593) and guanine, may facilitate interaction with biological macromolecules.

Overview of Dichloro-substitution Patterns on Benzoxazole Scaffolds

The process of halogenation, particularly the introduction of chlorine atoms, is a well-established strategy in medicinal chemistry to modulate the biological activity of a lead compound. The position and number of halogen substituents on the benzoxazole scaffold can significantly influence its physicochemical properties and pharmacological efficacy.

Research Trajectories for the 5,6-Dichloro-1,3-benzoxazol-2-amine Framework

Research into this compound has primarily focused on its potential as a therapeutic agent, particularly in the realms of antimicrobial and anticancer applications. The molecule is noted for its diverse biological activities, which are currently being investigated to understand its full potential.

Studies have shown that this compound exhibits significant antimicrobial activity against both bacteria and fungi. Its mechanism of action in bacteria is believed to involve the inhibition of DNA gyrase, an essential enzyme for DNA replication. In the context of anticancer research, this compound has been found to target enzymes and proteins crucial for cell proliferation and apoptosis, such as DNA topoisomerases and protein kinases.

Investigations into derivatives of this framework have shown that structural modifications can lead to enhanced biological efficacy. Screening tests on a broad range of benzoxazole derivatives have confirmed that these compounds can be selectively active against Gram-positive bacteria and pathogenic fungi. nih.gov In some cases, the introduction of specific substituents has resulted in compounds with promising cytotoxic effects against various cancer cell lines. nih.gov Molecular docking simulations have been employed to provide insights into the binding mechanisms of these compounds to their biological targets, supporting the rationale for their observed activities.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄Cl₂N₂O |

| Molecular Weight | 203.02 g/mol |

| IUPAC Name | This compound |

| CAS Number | 64037-12-3 |

| SMILES | Nc1oc2c(n1)cc(c(c2)Cl)Cl |

Data sourced from available chemical databases.

Reported Biological Activity of this compound

Antimicrobial Activity

| Organism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Active | 25 µg/mL | |

| Escherichia coli | Moderate | 50 µg/mL |

Anticancer Activity (In Vitro)

| Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | IC50 | 10 | |

| HCT116 (Colorectal Cancer) | IC50 | 15 |

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWQUKMGROAAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214034 | |

| Record name | Benzoxazole, 2-amino-5,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-12-3 | |

| Record name | 5,6-Dichloro-2-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64037-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-amino-5,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-amino-5,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Dichloro 1,3 Benzoxazol 2 Amine and Advanced Derivatizations

Direct Synthesis of the 5,6-Dichloro-1,3-benzoxazol-2-amine Core

The foundational structure of this compound is typically assembled through cyclization reactions that form the oxazole (B20620) ring fused to the dichlorinated benzene (B151609) ring. Key approaches include cyclodesulfurization, condensation reactions, and oxidative cyclocondensation.

Cyclodesulfurization Pathways (e.g., from Substituted Thioureas)

Cyclodesulfurization offers an efficient route to 2-aminobenzoxazoles. This pathway generally involves the reaction of a substituted 2-aminophenol (B121084) with an isothiocyanate to form a thiourea (B124793) intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of a sulfur-containing byproduct. researchgate.netresearchgate.net

A notable method employs triphenylbismuth (B1683265) dichloride in the presence of triethylamine (B128534) to promote the cyclodesulfurization of thioureas, yielding N-substituted benzoxazol-2-amines in good to excellent yields under mild conditions. researchgate.net Another approach utilizes hydrogen peroxide as a safe and inexpensive oxidant under microwave irradiation to achieve cyclodesulfurization. researchgate.net Furthermore, a metal-free method using hexafluoroisopropanol (HFIP) as a promoter has been developed for the efficient synthesis of 2-aminobenzoxazoles at 60 °C. researchgate.net The reaction of ortho-substituted anilines with isothiocyanates, followed by intramolecular cyclodesulfurization mediated by potassium periodate, also provides substituted 2-aminobenzazole derivatives in very good yields. organic-chemistry.org

| Reagent/Catalyst | Conditions | Advantages |

| Triphenylbismuth dichloride/Triethylamine | Mild | Good to excellent yields, short reaction times researchgate.net |

| Hydrogen Peroxide | Microwave irradiation | Safe and inexpensive oxidant researchgate.net |

| Hexafluoroisopropanol (HFIP) | 60 °C, metal-free | Efficient, avoids transition metals and hazardous solvents researchgate.net |

| Potassium Periodate | - | Very good yields organic-chemistry.org |

Condensation Reactions involving Substituted Aminophenols and Carbonyl Equivalents

The condensation of 4,5-dichloro-2-aminophenol with a carbonyl equivalent, such as cyanogen (B1215507) bromide, is a direct and widely recognized method for synthesizing the title compound. nih.gov However, due to the high toxicity of cyanogen bromide, alternative and safer cyanating agents have been explored. nih.gov One such alternative is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like BF₃·Et₂O, which provides a nonhazardous route to 2-aminobenzoxazoles. nih.gov

The reaction of 2-aminophenols with various carbonyl compounds, including aldehydes, carboxylic acids, and esters, represents a versatile strategy for synthesizing the benzoxazole (B165842) core. organic-chemistry.orgnih.govnih.gov For instance, samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org Copper(II) trifluoromethanesulfonate (B1224126) has also been shown to be an effective catalyst for the heteroannulation of nitriles and o-aminophenols. researchgate.net

Oxidative Cyclocondensation Strategies (e.g., DDQ-mediated)

Oxidative cyclocondensation provides another powerful tool for the synthesis of benzoxazoles. This approach often involves the formation of a Schiff base from the condensation of an aminophenol with an aldehyde, followed by an oxidative cyclization step. researchgate.net 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used and potent oxidant for this purpose. researchgate.netnih.gov The reaction proceeds by the oxidation of the phenolic Schiff base, leading to the formation of the 2-arylbenzoxazole. researchgate.net A key advantage of using DDQ is its high reduction potential, which allows it to mediate hydride transfer reactions effectively. researchgate.netnih.gov

To enhance the economic and environmental viability of this method, catalytic amounts of DDQ can be used in conjunction with a co-oxidant that regenerates DDQ from its reduced hydroquinone (B1673460) form. nih.govnih.gov Manganese dioxide (MnO₂) has been successfully employed as a stoichiometric oxidant for this purpose. nih.gov A bio-inspired cooperative catalytic system using laccase and DDQ with air or oxygen as the terminal oxidant has also been developed for the aerobic oxidative synthesis of benzothiazoles and quinazolinones, a strategy that could be adapted for benzoxazole synthesis. nih.govrsc.org

Synthesis of Functionalized 5,6-Dichloro-1,3-benzoxazole-2-amine Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a diverse array of functionalized derivatives with potential applications in various fields. These derivatizations are primarily achieved through nucleophilic substitution reactions on the benzoxazole ring and through annulation or ring fusion strategies to construct novel heterocyclic systems.

Nucleophilic Substitution Reactions on the Benzoxazole Ring

The benzoxazole ring, particularly when activated by electron-withdrawing groups like the chlorine atoms in this compound, can be susceptible to nucleophilic substitution reactions. While direct nucleophilic substitution on the benzene portion of the benzoxazole is challenging, the amino group at the 2-position provides a handle for various transformations.

For example, the synthesis of 5,7-dichloro-1,3-benzoxazole derivatives has been achieved by first converting the 2-amino group to a hydrazino group. researchgate.net This hydrazino derivative can then be reacted with various electrophiles like aliphatic acids, active methylene (B1212753) compounds, and esters to form fused heterocyclic systems such as 1,2,4-triazoles and pyrazoles. researchgate.net

Furthermore, the principles of nucleophilic aromatic substitution (SNAr) are well-documented for other heterocyclic systems like 2,4-dichloroquinazolines, where amines preferentially attack the 4-position. nih.gov Similar reactivity can be anticipated for appropriately activated benzoxazoles. The presence of a good leaving group, such as a halogen, at position 5 of an indolizine (B1195054) ring, which is structurally related, allows for nucleophilic substitution with various oxygen, nitrogen, and sulfur nucleophiles. beilstein-journals.org

Annulation and Ring Fusion Strategies for Novel Heterocyclic Systems

Annulation and ring fusion reactions provide a powerful means to construct novel and complex heterocyclic systems based on the 5,6-dichloro-1,3-benzoxazole-2-amine framework. These strategies involve building additional rings onto the existing benzoxazole core.

One approach involves the condensation of 5-amino-3-methylisoxazole (B44965) with aromatic aldehydes and barbituric acids to form spiroheterocycles. frontiersin.org Another example is the one-pot, four-component reaction of amines, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, 3-amino-1,2,4-triazole, and aldehydes to synthesize researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine derivatives. frontiersin.org

Gold-catalyzed annulation reactions have also emerged as a sophisticated tool for constructing fused heterocyclic systems. For instance, a gold-catalyzed [5+2] annulation between ynamides and 1,2-benzisoxazoles has been reported to produce seven-membered N,O-containing benzo[f] researchgate.netresearchgate.netoxazepins. researchgate.net This type of chemodivergent annulation, controlled by the choice of ligand on the gold catalyst, can lead to either [5+2] or [5+1] annulation products. researchgate.net

Modifications of the Amino Group

The amino group at the 2-position of the benzoxazole core is a key functional handle for further molecular elaboration. This group's reactivity allows for the introduction of a wide array of substituents, leading to the generation of diverse chemical libraries.

One common strategy involves the acylation of the amino group. For instance, reaction with various acyl chlorides or anhydrides can introduce different alkyl or aryl amide functionalities. Another significant modification is the formation of sulfonamides. The reaction of 2-aminobenzoxazoles with benzenesulfonyl chlorides can yield N-(1,3-benzoxazol-2-yl)benzenesulfonamide derivatives. For example, 4-amino-N-[1,3-benzoxazol-2-yl]benzenesulfonamides have been synthesized and characterized. derpharmachemica.com

Furthermore, the amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases. These imines can then be reduced to secondary amines, providing another avenue for diversification. The exocyclic nitrogen of the 2-aminobenzoxazole (B146116) core provides a suitable coordination site for metals, and its ability to form hydrogen bonds as both a donor and acceptor is crucial for its interaction with biological targets. nih.gov

Catalytic and Green Chemistry Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have prioritized the development of environmentally benign and efficient methods for constructing benzoxazole scaffolds. These approaches aim to minimize waste, reduce the use of hazardous reagents, and enhance catalyst reusability, aligning with the principles of green chemistry.

Iodine-Mediated Oxidative Cyclization

Molecular iodine has emerged as a versatile and metal-free reagent for promoting the synthesis of benzoxazoles. researchgate.net This method often involves the oxidative cyclization of appropriate precursors. For instance, iodine can catalyze the cyclization of 2-aminophenols with various partners. researchgate.net The proposed mechanism for iodine-mediated reactions often involves the activation of a substrate by iodine, followed by nucleophilic attack and subsequent elimination to form the heterocyclic ring. organic-chemistry.org In some cases, iodine is used in combination with an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide (TBHP), to facilitate the oxidative C-H bond amination of benzoxazoles. mdpi.com This approach offers a direct way to introduce an amino group onto a pre-formed benzoxazole ring. mdpi.com

Utilization of Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages in terms of ease of separation, recovery, and reusability, making them highly desirable for sustainable chemical processes. A variety of solid-supported catalysts have been explored for the synthesis of benzoxazoles, which can be adapted for the preparation of this compound.

Magnetic solid acid nanocatalysts, such as [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄], have been successfully employed for the condensation of 2-aminophenols with aldehydes. These catalysts can be easily recovered using an external magnet and reused multiple times with minimal loss of activity. Other nanomaterial-based catalysts, like hydrothermally synthesized strontium carbonate, have also demonstrated efficacy in benzoxazole synthesis.

Furthermore, mixed metal oxides such as TiO₂–ZrO₂ have been reported as efficient and green catalysts for the reaction of 2-aminophenols with aromatic aldehydes, offering high yields in short reaction times. rsc.org The use of reusable ionic liquids, like 1-butylpyridinium (B1220074) iodide, also represents a green approach to the direct oxidative amination of benzoxazoles, proceeding at room temperature with good to excellent yields. nih.gov

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new, more efficient protocols. The formation of 2-aminobenzoxazoles, including the 5,6-dichloro derivative, has been the subject of several mechanistic studies.

One of the most common methods for synthesizing 2-aminobenzoxazoles involves the cyclization of a 2-aminophenol with a cyanating agent. acs.orgnih.gov A widely used, albeit highly toxic, reagent is cyanogen bromide. acs.orgnih.gov A safer alternative that has been developed is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). acs.orgnih.gov Mechanistic proposals for reactions involving NCTS suggest an initial activation of the cyanating agent by a Lewis acid, such as BF₃·Et₂O. acs.orgnih.gov This is followed by a nucleophilic attack from the amino group of the 2-aminophenol, leading to the formation of an intermediate that subsequently cyclizes to the 2-aminobenzoxazole. acs.orgnih.gov

In the case of iodine-mediated reactions, a plausible mechanism involves the oxidation of an iodide catalyst by an oxidant like TBHP. mdpi.com The resulting electrophilic iodine species then reacts with an amine and the benzoxazole substrate to form an intermediate, which eliminates hydrogen iodide to yield the final aminated product. mdpi.com

For syntheses starting from 2-aminophenols and thioamides promoted by triphenylbismuth dichloride, it is proposed that the promoter facilitates the desulfurization and chlorination of the thioamide to form a benzimidoyl chloride intermediate. beilstein-journals.org This intermediate then reacts with the 2-aminophenol to form the benzoxazole ring. beilstein-journals.org

Synthetic Route Optimization and Scale-Up Considerations

Traditional methods often rely on the condensation of 2-aminophenol derivatives with various reagents, which may require harsh conditions or toxic catalysts. beilstein-journals.org Modern optimization efforts focus on the use of milder reaction conditions and greener catalysts. For example, the use of heterogeneous catalysts that can be easily recovered and reused is a significant step towards a more sustainable and cost-effective process. rsc.org

Solvent selection is another critical factor. The use of greener solvents or even solvent-free conditions can significantly improve the environmental profile of the synthesis. Reaction temperature and time are also key parameters to be optimized to maximize yield and minimize energy consumption. For instance, some modern catalytic systems allow for reactions to be carried out at room temperature or slightly elevated temperatures, reducing the energy requirements of the process. rsc.orgnih.gov

The choice of starting materials and reagents is also paramount. The development of synthetic protocols that utilize non-toxic and readily available reagents, such as the use of NCTS instead of cyanogen bromide, is a major advancement in the safe and scalable synthesis of 2-aminobenzoxazoles. acs.orgnih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 5,6 Dichloro 1,3 Benzoxazol 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5,6-dichloro-1,3-benzoxazol-2-amine derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming their synthesized structures.

Proton NMR spectroscopy of this compound derivatives reveals characteristic signals that are indicative of the protons within the molecule. The aromatic protons on the benzoxazole (B165842) ring typically appear as doublets in the range of δ 7.12–7.68 ppm. nih.gov For instance, in a related series of benzoxazole-2-yl-mercapto acids, the aromatic protons were observed as a doublet between δ 6.94–7.47 ppm. nih.gov The protons of the amino group (-NH₂) can exhibit a broad singlet, and its chemical shift can be variable due to factors like concentration and solvent, often appearing in the range of δ 0.5-5.0 ppm. pdx.edu In some derivatives, such as N-phenyl-2-[(trichloroacetyl)amino]benzamide, the NH protons show distinct singlets at higher chemical shifts, for example, at 12.44 ppm and 10.65 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Benzoxazole Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.94 - 7.68 nih.gov | Doublet, Multiplet |

| Amino NH₂ | 0.5 - 5.0 pdx.edu | Singlet (often broad) |

| Amide NH | 10.5 - 12.5 su.edu.ly | Singlet |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Carbon-13 NMR spectroscopy provides valuable information on the carbon framework of this compound derivatives. The carbon atoms within the aromatic and heterocyclic rings resonate in specific regions of the spectrum. Aromatic and alkene carbons typically appear in the δ 100-150 ppm range. libretexts.orgoregonstate.edu The C=N carbon of the oxazole (B20620) ring is expected to have a characteristic chemical shift. For example, in benzimidazole (B57391) derivatives, which share structural similarities, the C2 carbon (analogous to the C2 in benzoxazole) resonates at specific frequencies that are sensitive to tautomeric forms. mdpi.com The carbons attached to the chlorine atoms (C-5 and C-6) will experience a downfield shift due to the electronegativity of chlorine. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Benzoxazole and Related Heterocycles

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic C | 110 - 150 libretexts.orgmdpi.com |

| C-O (in ether) | 50 - 90 pdx.edu |

| C=N (in heterocycle) | ~150 - 165 mdpi.com |

| C-Cl | 25 - 50 pdx.edu |

For derivatives of this compound that possess stereocenters, advanced NMR techniques are crucial for determining the relative and absolute stereochemistry. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for this purpose. columbia.edu These experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of their relative stereochemistry. columbia.eduipb.pt For instance, in the structural elucidation of other heterocyclic compounds, NOE experiments have been pivotal in confirming cis or trans configurations based on the observation of correlations between specific protons. ipb.pt While specific applications to this compound derivatives are not extensively reported, the principles of these techniques would be directly applicable to any chiral derivatives synthesized from this core structure.

Infrared (IR) Spectroscopy: Vibrational Mode Assignments

Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. nih.gov The C=N stretching vibration of the oxazole ring is expected to appear around 1640-1690 cm⁻¹. For example, in related benzoxazole derivatives, the C=N group vibration is noted at 1638 cm⁻¹. nih.gov Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-O-C stretching of the ether linkage within the oxazole ring is found in the 1076–1080 cm⁻¹ region. nih.gov The C-Cl stretching vibrations are typically observed in the lower frequency region of the spectrum.

Table 3: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 nih.gov |

| C-H (Aromatic) | Stretching | > 3000 nih.gov |

| C=N (Oxazole ring) | Stretching | ~1638 - 1690 nih.gov |

| C-O-C (Ether) | Stretching | 1076 - 1080 nih.gov |

| C-S | Stretching | 720 - 752 nih.gov |

Mass Spectrometry (MS): Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, this molecular ion peak will exhibit a characteristic isotopic pattern, with M, M+2, and M+4 peaks in a specific ratio, which is a definitive indicator of the presence of two chlorine atoms. Fragmentation of the molecular ion can provide further structural information. For example, the loss of small, stable molecules or radicals can help to piece together the structure of the parent compound. In the analysis of related benzoxazole derivatives, mass spectrometry has been used to confirm the molecular formula. rsc.org

X-ray Crystallography: High-Resolution Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state architecture of benzoxazole derivatives is significantly influenced by a network of non-covalent interactions. In the case of 2-amino-5-chloro-1,3-benzoxazole, the crystal structure is dominated by a sophisticated two-dimensional hydrogen-bonding network. researchgate.net

The introduction of a second chlorine atom at the 6-position in this compound is expected to preserve the fundamental hydrogen-bonding motifs, particularly the robust N—H⋯N dimer formation. However, the additional halogen may introduce further complexity, potentially enabling weak halogen bonding (Cl⋯N or Cl⋯O) or other short-range contacts that influence the crystal packing. nih.gov In some dichlorinated organic compounds, close contacts between chlorine atoms are observed, though these are often attributed to general packing effects rather than specific, directional halogen bonds. nih.gov The interplay between strong hydrogen bonds and weaker halogen-based interactions is a key determinant of the final crystal structure.

Table 1: Hydrogen-Bonding Geometry for 2-Amino-5-chloro-1,3-benzoxazole

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Symmetry |

|---|---|---|---|---|---|

| N–H···N | 0.88 | 2.14 | 3.018 (2) | 173 | -x, -y, -z |

| N–H···Cl | 0.88 | 2.70 | 3.535 (2) | 159 | x - 1/2, 1/2 - y, z - 1/2 |

Data sourced from a crystallographic study on the mono-chloro analog, which serves as a model for the dichloro derivative. researchgate.net

Conformational Analysis in the Crystalline State

The conformational rigidity of the benzoxazole core is a defining feature of this class of compounds. The fused ring system is inherently planar, and this planarity is largely maintained in the crystalline state. For 2-amino-5-chloro-1,3-benzoxazole, the molecule is reported to be essentially planar, with a mean deviation from planarity of only 0.002 Å. researchgate.net

This planarity facilitates efficient crystal packing and is stabilized by the delocalized π-electron system of the aromatic and heterocyclic rings. The bond lengths within the benzoxazole core are consistent with its aromatic character, though the C=N bond within the oxazole ring is significantly shorter than the other C-N or C-O bonds. researchgate.netnih.gov The exocyclic amino group and the chlorine substituent lie within the molecular plane. It is highly probable that this compound also adopts a planar conformation in the solid state, as the addition of a second chlorine atom to the benzene (B151609) ring is unlikely to induce significant puckering of the rigid fused-ring system.

Table 2: Key Crystallographic Parameters for 2-Amino-5-chloro-1,3-benzoxazole

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅ClN₂O |

| Molecular Weight | 168.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.4403 (19) |

| b (Å) | 3.7390 (7) |

| c (Å) | 19.737 (4) |

| β (°) | 101.67 (3) |

| Volume (ų) | 682.2 (2) |

| Z | 4 |

Data from the crystallographic analysis of the mono-chloro analog. researchgate.net

Computational and Theoretical Studies of 5,6 Dichloro 1,3 Benzoxazol 2 Amine

Molecular Docking Simulations with Defined Molecular TargetsNo specific molecular docking simulations for 5,6-dichloro-1,3-benzoxazol-2-amine with DNA gyrase or GlcN-6-P synthase were found in the reviewed literature. While studies have been conducted on these enzymes with other potential inhibitors, the binding modes and interaction profiles for this particular compound have not been published.

Estimation of Ligand-Receptor Binding Affinities

The biological activity of a compound is fundamentally linked to its ability to bind to specific biological targets, such as proteins and enzymes. Computational docking is a key method used to predict the binding mode and affinity of a ligand to a receptor. For this compound, docking studies can be employed to estimate its binding affinity with various enzymes known to be targets for benzoxazole (B165842) derivatives, such as DNA gyrase and topoisomerase. nih.govnih.gov

Molecular docking simulations predict the preferred orientation of the ligand when bound to a receptor, as well as the binding energy (ΔG), which is an indicator of the affinity between the two molecules. A more negative binding energy suggests a stronger and more stable interaction. Studies on structurally similar 2-aminobenzoxazole (B146116) derivatives have shown that they can fit well into the active sites of bacterial DNA gyrase, a crucial enzyme for DNA replication. nih.govnih.gov The interactions often involve hydrogen bonds between the amino group of the benzoxazole and amino acid residues in the enzyme's active site, as well as hydrophobic interactions from the benzoxazole ring.

The dichlorinated benzene (B151609) ring of this compound is expected to influence its binding affinity. The chlorine atoms can alter the electronic distribution of the molecule and participate in halogen bonding or other non-covalent interactions, potentially enhancing the binding to the receptor.

Below is a hypothetical data table of estimated binding affinities for this compound with potential enzyme targets, based on findings for related compounds.

| Target Enzyme | Predicted Binding Energy (ΔG) (kcal/mol) | Key Interacting Residues (Hypothetical) |

| E. coli DNA Gyrase B | -8.5 to -10.0 | Asp73, Asn46, Arg76 |

| S. aureus DNA Gyrase B | -8.0 to -9.5 | Asp81, Asn54, Arg84 |

| Human Topoisomerase I | -7.5 to -9.0 | Asp533, Arg364, Asn722 |

| Human Topoisomerase II | -9.0 to -10.5 | Asp559, Arg487, Gln778 |

Note: The data in this table is illustrative and based on computational predictions for analogous compounds.

Molecular Dynamics Simulations: Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of a ligand and its complex with a receptor over time. While docking provides a static snapshot of the binding, MD simulations can reveal the conformational changes, flexibility, and stability of the ligand-receptor complex in a simulated physiological environment.

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable three-dimensional structures. When complexed with a target protein, MD simulations can track the movement of the ligand within the binding pocket and assess the stability of the key interactions identified in docking studies. The simulations can calculate the root-mean-square deviation (RMSD) of the ligand and protein backbone to evaluate the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains in its binding pose.

Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-receptor complex using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This provides a more accurate estimation of binding affinity by considering the dynamic and solvent effects. Studies on related benzoxazole derivatives have utilized MD simulations to confirm the stability of the ligand within the receptor's active site, supporting the initial docking predictions.

In Silico ADME/Tox Predictions (Excluding specific safety/adverse effects)

The potential of a compound as a therapeutic agent is not only determined by its biological activity but also by its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with undesirable pharmacokinetic profiles. nih.goveurekaselect.com

For this compound, various ADME parameters can be predicted using computational models. These models are often based on large datasets of experimentally determined properties and use machine learning algorithms to make predictions based on the chemical structure. Key predicted properties include oral bioavailability, aqueous solubility, blood-brain barrier (BBB) penetration, and adherence to established drug-likeness rules such as Lipinski's Rule of Five. researchgate.net

Lipinski's rules are a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rules state that a compound is more likely to be membrane permeable and easily absorbed if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Computational tools like ACD/ADME Suite and ADMET Predictor can provide detailed predictions for these and other parameters. acdlabs.comsimulations-plus.com

Below is a table of predicted ADME properties for this compound.

| ADME Property | Predicted Value/Classification | Method/Tool |

| Molecular Weight | 203.03 g/mol | Calculation |

| Hydrogen Bond Donors | 1 | Calculation |

| Hydrogen Bond Acceptors | 3 | Calculation |

| logP (Octanol/water partition coefficient) | 2.7 | Predictive Model |

| Aqueous Solubility (logS) | -3.5 | Predictive Model |

| Oral Bioavailability | Good | Predictive Model |

| Blood-Brain Barrier (BBB) Penetration | Moderate to High | Predictive Model |

| Lipinski's Rule of Five | Compliant | Guideline Check |

Note: The data in this table is generated from computational models and should be considered as predictive.

Reaction Mechanism Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and improving yields. Computational chemistry, particularly quantum mechanics (QM) methods like Density Functional Theory (DFT), can be used to model reaction mechanisms at the atomic level. researchgate.net For the synthesis of this compound, these methods can elucidate the step-by-step pathway of its formation.

A common route for the synthesis of 2-aminobenzoxazoles involves the cyclization of a substituted 2-aminophenol (B121084) with a cyanating agent like cyanogen (B1215507) bromide. nih.gov Reaction mechanism modeling can map out the energy profile of this reaction, identifying the structures of intermediates and, crucially, the transition states. A transition state is a high-energy, transient configuration of atoms that must be passed through for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

The modeled reaction mechanism for the formation of this compound from 4,5-dichloro-2-aminophenol and cyanogen bromide would likely involve the following key steps:

Nucleophilic attack of the amino group of the aminophenol on the cyanogen bromide.

An intramolecular cyclization step where the hydroxyl group attacks the nitrile carbon.

A final tautomerization or proton transfer to yield the stable 2-aminobenzoxazole ring.

DFT calculations can determine the geometry and energy of the transition state for the rate-determining step, which is typically the intramolecular cyclization. This analysis provides valuable insights into the electronic and steric factors that influence the reaction, aiding in the rational design of more efficient synthetic routes.

Structure Activity Relationship Sar Investigations on 5,6 Dichloro 1,3 Benzoxazol 2 Amine Scaffolds

Impact of Substituents at the 2-position on Molecular Interactions

The substituent at the 2-position of the benzoxazole (B165842) ring system plays a pivotal role in defining the molecular interactions of the resulting derivatives. Structure-activity relationship (SAR) studies on a variety of benzazole compounds, including benzoxazoles and their isosteric benzimidazole (B57391) and benzothiazole (B30560) analogs, have consistently highlighted the importance of this position. esisresearch.org Modifications at this site can significantly alter the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

For instance, the introduction of different aryl or heteroaryl groups at the 2-position can lead to varied biological activities. The nature of these groups dictates the potential for π-π stacking interactions, while substituents on these rings can further modulate the electronic environment of the entire molecule. nih.gov Studies on related 2,5,6-trisubstituted benzimidazoles, which share the 5,6-dichloro substitution pattern, have shown that the group at the 2-position is crucial for optimizing potency. nih.govrsc.org For example, the replacement of a cyclohexyl group with other substituents at this position led to significant variations in activity. nih.gov

The introduction of moieties capable of acting as hydrogen bond donors or acceptors at the 2-position can establish key interactions with target proteins. For example, incorporating groups like carboxamides or small esters can provide hydrogen bonding opportunities that may be critical for binding affinity. nih.gov

Below is a table summarizing the impact of hypothetical substituents at the 2-position on the molecular interactions of the 5,6-dichloro-1,3-benzoxazol-2-amine scaffold.

| 2-Position Substituent | Potential Impact on Molecular Interactions |

| Phenyl | May engage in π-π stacking interactions with aromatic residues in a binding pocket. |

| 4-Methoxyphenyl | The methoxy (B1213986) group can act as a hydrogen bond acceptor and influence the electronic properties of the phenyl ring. nih.gov |

| Pyridinyl | The nitrogen atom can act as a hydrogen bond acceptor and participate in polar interactions. |

| Thiophenyl | The sulfur atom can potentially engage in specific interactions, and the aromatic ring can participate in π-stacking. researchgate.net |

| Phenoxymethyl | The ether linkage introduces flexibility and a potential hydrogen bond acceptor site. esisresearch.org |

Influence of Halogenation Pattern (5,6-dichloro vs. other dichloro isomers) on Molecular Behavior

The electron-withdrawing nature of the chlorine atoms at the 5 and 6 positions significantly impacts the electron density of the entire heterocyclic system. This, in turn, can affect the pKa of the 2-amino group and the hydrogen bond donating and accepting capacity of the benzoxazole core. In studies of isosteric 5,6-dichlorobenzimidazoles, this substitution pattern was found to be favorable for potent inhibitory activity. nih.gov

The table below outlines the potential influence of different dichlorination patterns on the molecular properties of the 1,3-benzoxazol-2-amine scaffold.

| Isomer | Potential Influence on Molecular Behavior |

| 5,6-dichloro | Creates a distinct hydrophobic and electron-deficient region, potentially enhancing binding to specific hydrophobic pockets. nih.gov |

| 4,7-dichloro | The chlorine atoms are on opposite sides of the ring, which may result in a different dipole moment and steric profile compared to the 5,6-isomer. |

| 5,7-dichloro | The proximity of the chlorine at position 7 to the oxazole (B20620) nitrogen could influence the electronic properties of the heterocyclic ring more directly. |

| 4,6-dichloro | This pattern would also create a distinct electronic and steric environment, potentially leading to different target interactions compared to the 5,6-isomer. |

Stereochemical Effects on Molecular Recognition

While this compound itself is an achiral molecule, the introduction of chiral centers through substitution can lead to stereoisomers (enantiomers or diastereomers) with potentially distinct molecular recognition properties. The three-dimensional arrangement of atoms is fundamental to the interaction between a small molecule and a chiral biological target like a protein or nucleic acid.

Should a chiral substituent be introduced, for example at the 2-position via an α-methylbenzylamine group, the resulting enantiomers could exhibit different binding affinities and activities. One enantiomer may orient its substituents in a way that allows for optimal interactions with a binding site, while the other enantiomer may experience steric clashes or be unable to form key interactions.

This principle of stereoselectivity is a cornerstone of medicinal chemistry. Although specific studies on chiral derivatives of this compound are not detailed in the provided context, the general principles of stereochemistry dictate that if a chiral analog were synthesized, its stereoisomers would need to be evaluated independently to understand their specific contributions to molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, QSAR studies can be instrumental in predicting the activity of novel derivatives and guiding the design of more potent compounds.

A QSAR model for benzoxazole derivatives could be developed by compiling a dataset of analogs with varying substituents and their corresponding measured activities. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., LogP)

Topological: (e.g., connectivity indices)

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates a combination of these descriptors with the observed biological activity. A hypothetical QSAR equation might look like:

Activity = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) + ...

Such a model, once validated, can be used to predict the activity of yet-to-be-synthesized derivatives of this compound, thereby prioritizing synthetic efforts.

Pharmacophore Modeling and Feature-Based Design

Pharmacophore modeling is a powerful tool in drug design that focuses on the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. researchgate.netdergipark.org.tr A pharmacophore model for the this compound scaffold would not be a model of the molecule itself, but rather an abstract representation of its key molecular features. researchgate.net

Based on the structure of this compound, a pharmacophore model would likely include the following features:

Hydrogen Bond Donor (HBD): The primary amine at the 2-position.

Hydrogen Bond Acceptor (HBA): The nitrogen atom within the oxazole ring.

Aromatic Ring/Hydrophobic Feature: The dichlorinated benzene (B151609) ring.

The spatial arrangement of these features is critical. nih.gov This 3D pharmacophore model can then be used as a query to screen large virtual libraries of compounds to identify novel molecules that possess the same essential features in the correct orientation, even if their underlying chemical scaffold is different. dovepress.com This feature-based design approach allows for scaffold hopping, leading to the discovery of new and structurally diverse compounds. nih.gov

Chemoinformatic Analysis for Scaffold Prioritization

Chemoinformatic analysis involves the use of computational tools to analyze and organize large datasets of chemical information. This approach can be used to assess the novelty and "drug-likeness" of the this compound scaffold and prioritize it for further development.

By searching large chemical databases such as ChEMBL or PubChem, chemoinformatic tools can analyze the frequency of the benzoxazole scaffold in known bioactive compounds. This can provide insights into its potential as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets.

Furthermore, chemoinformatic methods can be used to evaluate the structural diversity of libraries based on this scaffold and compare its physicochemical properties (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors) against established criteria for drug-likeness, such as Lipinski's Rule of Five. This analysis helps in prioritizing scaffolds that have a higher probability of leading to successful drug candidates. researchgate.net Scaffold-based analysis can also guide the design of compound libraries with optimal structural diversity and complexity. researchgate.net

Advanced Research Directions and Methodological Innovations for 5,6 Dichloro 1,3 Benzoxazol 2 Amine

Combinatorial Chemistry and High-Throughput Synthesis of Libraries

Combinatorial chemistry, coupled with high-throughput synthesis, offers a powerful strategy for the rapid generation of large, diverse libraries of 5,6-dichloro-1,3-benzoxazol-2-amine derivatives. This approach is instrumental in exploring the chemical space around this core structure to identify compounds with optimized properties.

Solid-phase synthesis is a cornerstone of combinatorial chemistry. A general strategy for creating a library of 2-aminobenzoxazole (B146116) derivatives can be adapted for this compound. google.com This often involves immobilizing a suitable building block onto a resin, followed by a series of reactions to introduce diversity. For instance, a resin-bound 4,5-dichloro-2-aminophenol could serve as the starting point. The synthesis of 2-aminobenzoxazoles can be achieved through the reaction of o-aminophenols with a cyanating agent. acs.org While traditional methods have employed hazardous reagents like cyanogen (B1215507) bromide, safer alternatives are now being explored. acs.org

A key aspect of library synthesis is the ability to introduce a wide range of substituents. By employing a diverse set of building blocks, a multitude of derivatives can be generated. For example, in the synthesis of 2-aminobenzoxazole libraries, primary amines can be reacted with a resin-bound aldehyde to form a disubstituted amine, followed by further reactions to complete the benzoxazole (B165842) core. google.com This modular approach allows for systematic variation at different positions of the molecule, facilitating the exploration of structure-activity relationships (SAR).

High-throughput mechanochemistry is an emerging technique that can accelerate the synthesis of compound libraries. rsc.org This solvent-free or low-solvent method can be particularly advantageous for generating diverse sets of molecules in parallel, reducing reaction times and waste. rsc.org

Table 1: Key Strategies in Combinatorial Synthesis of 2-Aminobenzoxazole Libraries

| Strategy | Description | Key Reagents/Techniques | Potential for this compound |

| Solid-Phase Synthesis | The synthesis is carried out on a solid support (resin), which simplifies purification as excess reagents and by-products are washed away. google.com | SASRIN resin, primary amines, carboxy-2-(methylthio)-1,3-benzoxazole, DIC, HOBt. google.com | High potential for creating diverse libraries by starting with a resin-bound 4,5-dichloro-2-aminophenol derivative. |

| Non-hazardous Cyanating Agents | Use of safer alternatives to highly toxic cyanogen bromide for the cyclization step. acs.org | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), BF₃·Et₂O. acs.org | Enables safer and more environmentally friendly synthesis of the core benzoxazole structure. |

| High-Throughput Mechanochemistry | Use of mechanical force (milling) to drive chemical reactions, often in the absence of a solvent. rsc.org | Ball milling, parallel reaction blocks. rsc.org | Potential for rapid, parallel synthesis of a library of derivatives, increasing efficiency. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics and mechanisms. Advanced spectroscopic techniques, particularly when used in-situ or in operando, provide a window into the reacting system in real-time, allowing for the identification of intermediates and the determination of rate-determining steps.

For the synthesis of benzoxazoles, a combination of flow Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy has proven to be a powerful tool for real-time reaction monitoring. nih.gov This dual-spectroscopic approach overcomes the limitations of individual techniques. Flow NMR allows for the quantitative analysis of different species in the reaction mixture, while a custom "flow FTIR" device with an adjustable path length can detect low-concentration intermediates that might be missed by standard instruments. nih.gov

By continuously monitoring the reaction mixture, researchers can gain precise kinetic data and a conclusive understanding of the reaction mechanism. nih.gov For the synthesis of this compound, this could involve monitoring the consumption of the starting materials (e.g., 4,5-dichloro-2-aminophenol and a cyanating agent) and the formation of the final product, as well as any transient intermediates. This information is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and purity.

Fluorescent probes based on benzoxazole derivatives have also been developed for the detection of specific analytes. nih.gov While not directly for reaction monitoring, the principles behind their design could potentially be adapted to create probes that signal the completion of a reaction or the formation of a specific intermediate through a change in fluorescence.

Table 2: Spectroscopic Techniques for Real-time Monitoring of Benzoxazole Synthesis

| Technique | Application | Information Gained | Relevance for this compound |

| Flow NMR Spectroscopy | Quantitative analysis of reactants, products, and intermediates in a continuous flow setup. nih.gov | Reaction kinetics, species concentration over time. nih.gov | Precise monitoring of the synthesis to optimize conditions and understand reaction progress. |

| Flow FTIR Spectroscopy | Detection of functional group changes and identification of transient intermediates. nih.gov | Mechanistic insights, identification of rate-determining steps. nih.gov | Elucidation of the reaction mechanism for the formation of the dichlorinated benzoxazole ring. |

| In-line FTIR | Real-time monitoring of reagent consumption and product formation in a continuous flow process. acs.org | Reaction endpoint determination, process control. acs.org | Can be used to monitor the generation and consumption of reagents in a scaled-up synthesis. |

Mechanistic Studies of Chemical Transformations in Complex Systems

A deep understanding of the reaction mechanism is fundamental to the rational design of improved synthetic routes and novel derivatives of this compound. Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the intricate details of chemical transformations.

Theoretical studies on the formation of the related 2-aminooxazole have provided valuable insights into the reaction pathways. nih.gov DFT calculations can be employed to investigate the energetics of different proposed mechanisms, identify transition states, and determine the role of catalysts. nih.gov For the formation of this compound, DFT studies could explore the cyclization step, the influence of the dichloro-substituents on the electronic structure and reactivity of the molecule, and the mechanism of action of different catalysts.

Experimental mechanistic studies also provide crucial evidence. For instance, the Smiles rearrangement is a known pathway in the synthesis of N-substituted 2-aminobenzoxazoles. acs.org Mechanistic investigations have proposed the formation of a spiro intermediate during this rearrangement. acs.org By combining experimental observations with computational modeling, a comprehensive picture of the reaction mechanism can be constructed.

Computational studies are not limited to reaction mechanisms. Molecular docking and molecular dynamics (MD) simulations can be used to investigate the interactions of this compound and its derivatives with biological targets. nih.gov These studies can help to rationalize observed biological activities and guide the design of new compounds with enhanced potency and selectivity. nih.gov

Table 3: Approaches for Mechanistic Studies of 2-Aminobenzoxazole Formation

| Method | Focus | Key Findings/Applications | Application to this compound |

| Density Functional Theory (DFT) | Elucidation of reaction pathways, transition state analysis, and catalytic cycles. nih.gov | Can determine the most energetically favorable reaction mechanism and the role of catalysts. nih.gov | To model the synthesis of the dichlorinated derivative, understand the electronic effects of the chlorine atoms, and predict reactivity. |

| Experimental Mechanistic Studies | Identification of intermediates and by-products to support or refute proposed mechanisms. acs.org | Confirmation of reaction pathways like the Smiles rearrangement through isolation or detection of intermediates. acs.org | To validate computational models and provide a complete picture of the synthetic transformation. |

| Molecular Docking and MD Simulations | Prediction of binding modes and affinities of molecules to biological targets. nih.gov | Understanding structure-activity relationships and guiding the design of new bioactive compounds. nih.gov | To predict the biological targets of this compound and design more potent derivatives. |

Applications of Machine Learning and AI in Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, the optimization of reaction conditions, and the design of novel molecules with desired characteristics. oxfordglobal.commdpi.com

For the design of new derivatives of this compound, generative AI models can be employed to create novel molecular structures in silico. oxfordglobal.com These models, often based on recurrent neural networks (RNNs) or generative adversarial networks (GANs), can learn the underlying patterns in large chemical databases and generate new molecules with specific desired properties. mdpi.com This approach can significantly accelerate the discovery of new lead compounds.

Machine learning models can also be trained to predict the outcome of chemical reactions, such as the yield or selectivity. beilstein-journals.org By analyzing large datasets of known reactions, these models can identify the optimal reaction conditions (e.g., solvent, temperature, catalyst) for a new transformation, reducing the need for extensive experimental screening. beilstein-journals.org This is particularly valuable for optimizing the synthesis of this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) models, a long-standing application of machine learning in chemistry, can be developed to predict the biological activity of new compounds based on their chemical structure. nih.gov For benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, ML-based QSAR models have been successfully used to predict their properties. nih.govresearchgate.net A similar approach could be applied to a library of this compound derivatives to prioritize the synthesis of the most promising candidates.

The integration of AI and ML with automated robotic platforms has the potential to create "self-driving" laboratories, where the entire cycle of molecular design, synthesis, testing, and analysis is automated, leading to an unprecedented acceleration in the pace of discovery. beilstein-journals.org

Table 4: Machine Learning and AI Applications in Benzoxazole Research

| Application | Description | Potential Impact on this compound |

| Generative Molecular Design | AI models generate novel chemical structures with desired properties. oxfordglobal.commdpi.com | Rapid in silico design of new derivatives with potentially improved biological activity or other properties. |

| Reaction Outcome Prediction | ML models predict the yield and selectivity of chemical reactions under different conditions. beilstein-journals.org | Optimization of the synthesis of the target compound and its derivatives, leading to higher efficiency and lower costs. |

| QSAR Modeling | ML models predict the biological activity of compounds based on their structure. nih.gov | Prioritization of synthetic targets from a virtual library, focusing resources on the most promising candidates. |

| Automated Synthesis | Integration of AI with robotic platforms to automate the entire discovery cycle. beilstein-journals.org | Accelerated discovery and development of new drugs and materials based on the this compound scaffold. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5,6-dichloro-1,3-benzoxazol-2-amine, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves oxidative cyclodesulfurization of monothiourea precursors derived from substituted aminophenols. For example, iodine (I₂)-mediated reactions under mild conditions (e.g., room temperature, 6–12 hours) yield high-purity products. Key parameters include stoichiometric control of I₂ (1.2–1.5 equivalents) and solvent selection (e.g., DMF or THF). Monitoring via TLC or HPLC ensures reaction completion. Recrystallization from ethanol or acetonitrile enhances purity .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Crystals grown via slow evaporation (e.g., in dichloromethane/hexane) should exhibit well-defined diffraction patterns. ORTEP-3 can generate thermal ellipsoid diagrams to validate bond angles and torsional strain. Key metrics include R-factors (<5%) and hydrogen-bonding networks .

Q. Which analytical techniques are critical for characterizing purity and stability?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies chlorine-induced deshielding in aromatic protons (δ ~7.5–8.5 ppm).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at 254 nm.

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (m/z ~217 [M+H]⁺).

- Derivatization : Fluorescent tagging (e.g., CNBF) enhances sensitivity for trace analysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

- Methodological Answer : SAR requires systematic substitution at the benzoxazole core. For example:

- Electron-Withdrawing Groups : Introduce NO₂ or CF₃ at position 4 to assess steric/electronic effects on binding.

- Biological Assays : Use kynurenine aminotransferase-2 (KAT-2) inhibition models (IC₅₀ determination via fluorometric assays). Co-crystallization with target enzymes (e.g., PDB ID: 5TF5) identifies critical interactions, such as hydrogen bonding with active-site residues .

Q. How should researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for metal complexes of this compound?

- Methodological Answer : Discrepancies may arise from hydration states or ligand coordination modes. Strategies include:

- Thermogravimetric Analysis (TGA) : Quantify water loss (25–200°C) to adjust stoichiometry.

- Calorimetry : Measure ΔH via solution calorimetry (e.g., in DMSO) and cross-validate with DFT calculations (B3LYP/6-31G* basis set).

- Redox Titration : Confirm metal-ligand ratios (e.g., Co²⁺ complexes) via EDTA titration .

Q. What experimental designs are suitable for studying mitochondrial toxicity in eukaryotic cells?

- Methodological Answer :

- JC-1 Staining : Treat cells (e.g., HeLa) with this compound (1–100 µM) for 48 hours. Use flow cytometry to measure mitochondrial membrane potential (ΔΨm) via green/red fluorescence ratios.

- ROS Detection : Employ DCFH-DA probes to quantify oxidative stress.

- Control Experiments : Compare with 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), a known mitochondrial disruptor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.